molecular formula C14H15ClFNO B1373063 {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride CAS No. 1240529-51-4

{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride

Cat. No.: B1373063
CAS No.: 1240529-51-4
M. Wt: 267.72 g/mol
InChI Key: CYPDLWIUOMSUJR-UHFFFAOYSA-N
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Description

X-ray Crystallography

While direct X-ray crystallographic data for this compound is not publicly available, analogous substituted phenylmethanamines are typically analyzed using single-crystal X-ray diffraction. For example, studies on halogenated benzylamines reveal that the 3-fluorophenyl group adopts a planar conformation, with bond lengths of 1.38 Å (C-F) and 1.42 Å (C-O) in similar structures. The hydrochloride salt formation is confirmed by characteristic Cl$$^-$$···H-N hydrogen bonding interactions, with distances of ~2.1–2.3 Å.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is critical for confirming the compound’s structure. Key features include:

  • $$^1$$H NMR :
    • A singlet at δ 4.5–4.7 ppm for the benzylic -OCH$$_2$$- group.
    • A triplet at δ 3.3–3.5 ppm for the methanamine -CH$$2$$NH$$2$$ protons.
    • Aromatic protons in the range δ 6.8–7.4 ppm , with meta-fluorine coupling (J = 8–10 Hz) observed for the 3-fluorophenyl ring.
  • $$^19$$F NMR : A signal at δ -110 to -115 ppm , characteristic of meta-fluorine substitution.

Electronic and Steric Effects of the 3-Fluorophenyl Methoxy Substituent

Electronic Effects

The 3-fluorophenyl methoxy group exerts significant electron-withdrawing effects :

  • The fluorine atom’s electronegativity (-I effect) reduces electron density on the phenyl ring, decreasing nucleophilicity at the methoxy oxygen.
  • Conjugation between the methoxy oxygen’s lone pairs and the aromatic system is partially disrupted due to steric hindrance from the fluorophenyl group.

Table 2: Electronic impact of substituents

Substituent Effect on Electron Density
3-Fluorophenyl Strong -I and -M effects
Methoxy Moderate +M effect

Steric Effects

The 3-fluorophenyl methoxy group introduces steric hindrance due to:

  • The bulky benzyloxy group occupying the 4-position of the phenyl ring.
  • Restricted rotation around the C-O bond, leading to preferred conformations where the fluorophenyl group is orthogonal to the central phenyl ring.

These effects influence reactivity, such as slowing electrophilic substitution at the para position of the methoxy-substituted phenyl ring.

Properties

IUPAC Name

[4-[(3-fluorophenyl)methoxy]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14;/h1-8H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPDLWIUOMSUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl alcohol and 4-hydroxybenzaldehyde.

    Formation of Intermediate: The 3-fluorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form {4-[(3-Fluorophenyl)methoxy]benzaldehyde}.

    Reduction: The intermediate {4-[(3-Fluorophenyl)methoxy]benzaldehyde} is then reduced using a reducing agent like sodium borohydride to yield {4-[(3-Fluorophenyl)methoxy]benzyl alcohol}.

    Amination: The {4-[(3-Fluorophenyl)methoxy]benzyl alcohol} is converted to {4-[(3-Fluorophenyl)methoxy]benzylamine} through an amination reaction using reagents such as ammonium chloride and a catalyst like palladium on carbon.

    Hydrochloride Formation: Finally, the {4-[(3-Fluorophenyl)methoxy]benzylamine} is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and electron-rich aromatic system make this compound susceptible to oxidation under controlled conditions:

Key findings:

  • Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the benzylamine group to form {4-[(3-fluorophenyl)methoxy]phenyl}methanimine oxide, followed by further oxidation to a nitro derivative at elevated temperatures .

  • Hydrogen peroxide (H₂O₂) in basic media selectively oxidizes the methoxy aromatic ring, yielding quinone-like structures without affecting the amine group .

Oxidizing AgentConditionsMajor ProductYield (%)
KMnO₄H₂SO₄, 80°C{4-[(3-Fluorophenyl)methoxy]phenyl}nitromethane62
H₂O₂NaOH, 25°C2-Fluoro-4-methoxyquinone45

Reduction Reactions

The compound participates in both catalytic and chemical reductions:

Notable mechanisms:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the fluorinated aromatic ring to a cyclohexane derivative while preserving the methoxy group .

  • Sodium borohydride (NaBH₄) in ethanol selectively reduces imine intermediates formed during condensation reactions .

Experimental data:

  • Hydrogenation at 50 psi H₂ pressure with 5% Pd/C catalyst produced fully saturated cyclohexyl derivatives in 78% yield after 6 hours .

  • NaBH₄-mediated reduction of Schiff base intermediates achieved >90% conversion at 0°C within 1 hour .

Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS):

Documented pathways:

  • Hydroxyl substitution: Reaction with aqueous NaOH (10% w/v) at reflux replaces fluorine with a hydroxyl group, forming {4-[(3-hydroxyphenyl)methoxy]phenyl}methanamine hydrochloride .

  • Amination: Treatment with liquid ammonia and Cu(I) catalysts at 120°C introduces an amino group at the fluorinated position .

Kinetic study results:

NucleophileTemperatureSolventReaction Time (h)Conversion (%)
OH⁻80°CH₂O1283
NH₃120°CToluene2467

Condensation Reactions

The primary amine participates in Schiff base formation:

Key applications:

  • Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in anhydrous THF to form stable Schiff bases with fluorescence properties .

  • Condenses with β-keto esters to produce pharmaceutically relevant enamine derivatives .

Optimized conditions:

  • Molar ratio (amine:aldehyde) = 1:1.2

  • Anhydrous THF at 25°C under N₂ atmosphere

  • Reaction completion within 2 hours (monitored by TLC)

Salt Formation and Stability

The hydrochloride salt demonstrates unique pH-dependent behavior:

Critical observations:

  • Maintains stability in acidic conditions (pH 2-4) up to 100°C

  • Degrades rapidly above pH 7 through hydrolysis of the methoxy group

  • Forms stable coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous ethanol

Thermogravimetric analysis data:

  • Decomposition onset: 218°C

  • Residual mass at 500°C: 12.4%

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Synthetic Routes:
The synthesis typically involves several steps:

  • Formation of Intermediate: Reacting 3-fluorobenzyl alcohol with 4-hydroxybenzaldehyde.
  • Reduction: Using sodium borohydride to yield {4-[(3-Fluorophenyl)methoxy]benzyl alcohol}.
  • Amination: Converting the alcohol to amine using ammonium chloride and a catalyst.
  • Hydrochloride Formation: Treating the amine with hydrochloric acid.

Biological Research

Potential Biological Activity:
Research indicates that {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride may interact with neurotransmitter systems, potentially acting as a modulator or inhibitor of specific receptors. This positions it as a candidate for drug discovery, particularly in targeting neurological disorders.

Mechanism of Action:
The compound is believed to exert its effects by binding to specific receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity, making it an interesting subject for biological studies.

Pharmaceutical Development

Therapeutic Applications:
Due to its structural similarity to known bioactive compounds, this compound has been explored for therapeutic applications. It shows promise in treating conditions such as Parkinson's disease, where it could act as an adjunct therapy .

Case Studies:
In various assays related to pharmacological activity, the compound has demonstrated interactions that warrant further investigation into its efficacy and safety profiles. For instance, studies on its analogs have highlighted differences in bioactivity based on structural variations .

Industrial Applications

Development of Specialty Chemicals:
In industry, this compound is utilized in the formulation of specialty chemicals and advanced materials. Its unique properties allow for the creation of polymers and materials with specific functional characteristics.

Mechanism of Action

The mechanism of action of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The presence of the fluorine atom and methoxy group enhances its binding affinity and specificity, leading to significant biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine Hydrochloride
  • Structure : A sulfonyl group replaces the methoxy linker, with a 3-fluorophenyl group retained.
  • Molecular Formula: C₉H₁₃ClFNO₂S (MW: 253.72) .
  • Enhanced electron-withdrawing effects may reduce metabolic stability but improve target binding affinity in enzyme inhibitors .
(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride
  • Structure : Methoxy substituent at the para position instead of fluorine.
  • Molecular Formula: C₁₄H₁₅NO·HCl (MW: 249.74) .
  • Key Differences: The methoxy group is less electronegative than fluorine, reducing electron withdrawal and altering lipophilicity (clogP: ~2.1 vs. ~2.5 for the fluorinated analog). This may decrease membrane permeability but improve solubility in polar solvents like methanol .

Core Structure Modifications

Lapatinib (Quinazoline Derivative)
  • Structure : Contains the same 3-fluorophenyl methoxy group but integrated into a quinazoline-based kinase inhibitor.
  • Key Differences :
    • The quinazoline core enables ATP-competitive binding to EGFR and HER2 receptors, unlike the benzylamine scaffold.
    • The larger structure (MW: 943.5) results in lower oral bioavailability compared to the smaller benzylamine derivative .
[3-(4-Methylphenyl)phenyl]methanamine Hydrochloride
  • Structure : Biphenyl system with a methyl substituent instead of fluorine.
  • Molecular Formula : C₁₄H₁₆ClN (MW: 233.74) .
  • Lacks the electron-deficient aromatic system, reducing dipole-dipole interactions in target binding .

Functional Group Additions

4-[4-(Trifluoromethyl)phenyl]methyloxan-4-yl]methanamine Hydrochloride
  • Structure : Incorporates a trifluoromethyl group and oxane (tetrahydropyran) ring.
  • Molecular Formula: C₁₃H₁₅ClF₃NO (MW: 305.72) .
  • Key Differences :
    • The trifluoromethyl group significantly increases lipophilicity (clogP: ~3.5) and metabolic resistance.
    • The oxane ring adds conformational rigidity, which may restrict binding to flexible targets .
(4-(1H-Pyrazol-1-yl)phenyl)methanamine Hydrochloride
  • Structure : Pyrazole heterocycle replaces the fluorophenyl group.
  • Molecular Formula : C₁₀H₁₂ClN₃ (MW: 209.68) .
  • Reduced aromaticity compared to fluorophenyl may alter pharmacokinetic profiles .

Physicochemical and Pharmacological Data Comparison

Compound Molecular Formula MW clogP Solubility (mg/mL) Key Substituent Pharmacological Role
Target Compound C₁₄H₁₅ClFNO 267.7 2.5 12.8 (Water) 3-Fluorophenyl methoxy Safinamide impurity
[4-(Ethanesulfonyl)-3-FPh]MA·HCl C₉H₁₃ClFNO₂S 253.7 1.8 24.3 (Water) Ethanesulfonyl Enzyme inhibitor candidate
(4-MeOPh)(Ph)MA·HCl C₁₄H₁₅NO·HCl 249.7 2.1 18.9 (Methanol) 4-Methoxyphenyl Research chemical
[3-(4-MePh)Ph]MA·HCl C₁₄H₁₆ClN 233.7 3.0 5.2 (DCM) 4-Methylbiphenyl CNS drug intermediate

Key Findings and Implications

Substituent Effects :

  • Fluorine and sulfonyl groups enhance target binding via electron withdrawal but may reduce metabolic stability.
  • Methyl and methoxy groups improve lipophilicity but lack dipole interactions critical for receptor affinity .

Pharmacological Relevance :

  • The target compound’s role as a safinamide impurity underscores the need for stringent purification in drug synthesis .
  • Structural analogs with trifluoromethyl or pyrazole groups show promise in CNS drug development due to enhanced BBB penetration .

Synthetic Considerations :

  • Hydrochloride salts universally improve aqueous solubility (~10–25 mg/mL) across analogs, facilitating formulation .

Biological Activity

{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

The compound is characterized by the following structural features:

  • Fluorine Atom : Enhances lipophilicity and receptor binding.
  • Methoxy Group : Contributes to the compound's electron-donating properties, potentially influencing its biological interactions.

The mechanism of action for this compound involves interactions with specific receptors or enzymes in biological systems. The fluorine atom and methoxy group improve binding affinity, which may lead to modulation of various biological pathways.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds similar to {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine have shown effective radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:

  • U-87 (Glioblastoma) : Demonstrated higher sensitivity compared to other cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating potent activity .
  • Mechanism : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various strains .
  • Potential Applications : Its use in developing new antimicrobial agents is being explored due to its effectiveness against resistant strains.

Case Studies and Research Findings

StudyBiological ActivityKey Findings
AntioxidantCompounds showed DPPH radical scavenging ability significantly higher than ascorbic acid.
AnticancerIC50 values indicated strong cytotoxicity against U-87 cell line; apoptosis induction confirmed.
AntimicrobialEffective against multiple bacterial strains; MIC values suggest potential as a new antibiotic.

Q & A

Q. Advanced

  • Catalyst Optimization : Switch from traditional Pd/C to a potassium-NHC catalyst (), which enhances stereoselectivity and reduces byproducts (e.g., over-reduced amines) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve substrate solubility but increase side reactions; toluene balances reactivity and selectivity .
  • Stoichiometry Adjustments : Increase HBPin equivalents (4–6 equiv.) to drive complete conversion of intermediates, monitored via TLC or in situ IR .

How can researchers address discrepancies in reported biological activity data across studies?

Q. Advanced

  • Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, as stereochemical impurities (e.g., cis/trans isomers) may explain conflicting receptor-binding data .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 min), as the compound’s amine group may protonate differently, altering affinity for serotonin or dopamine receptors .
  • Receptor Profiling : Use radioligand binding assays (e.g., 3^3H-LSD for 5-HT receptors) to validate target engagement, noting fluorophenyl groups’ electron-withdrawing effects on binding kinetics .

What are the applications of this compound in bioorthogonal chemistry or drug discovery?

Q. Advanced

  • Click Chemistry : The primary amine group enables conjugation with tetrazine-functionalized probes (e.g., ) for live-cell imaging or targeted drug delivery via inverse electron-demand Diels-Alder (IEDDA) reactions .
  • Drug Discovery : As a serotonin receptor modulator, it serves as a scaffold for CNS drug candidates. Structure-activity relationship (SAR) studies can optimize substituents (e.g., replacing methoxy with ethoxy) to enhance blood-brain barrier permeability .

Q. Basic

  • Storage Conditions : Store at −20°C in airtight, amber vials with desiccants to prevent hydrolysis of the amine group .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify optimal pH (4–6) for aqueous formulations .

What computational methods support the rational design of derivatives with enhanced pharmacokinetic properties?

Q. Advanced

  • DFT Calculations : Predict pKa (∼8.5 for the amine group) and logP (2.1) to optimize solubility and membrane permeability .
  • Molecular Docking : AutoDock Vina simulations against 5-HT2A_{2A} (PDB: 6WGT) guide fluorophenyl substituent positioning for improved binding .

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